molecular formula C9H12N2O6 B3245048 1-beta-D-Xylofuranosyluracil CAS No. 16535-78-7

1-beta-D-Xylofuranosyluracil

Cat. No.: B3245048
CAS No.: 16535-78-7
M. Wt: 244.2 g/mol
InChI Key: DRTQHJPVMGBUCF-PXBUCIJWSA-N
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Description

1-beta-D-Xylofuranosyluracil is a nucleoside analog that consists of a uracil base attached to a xylofuranose sugar. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The unique structure of this compound allows it to interact with biological molecules in ways that can inhibit or modify biochemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-beta-D-Xylofuranosyluracil can be synthesized through a multi-step process involving the protection and deprotection of functional groups, glycosylation reactions, and purification steps. One common method involves the glycosylation of uracil with a protected xylofuranose derivative, followed by deprotection to yield the final product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of automated synthesis equipment and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions: 1-beta-D-Xylofuranosyluracil undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can modify the uracil base or the sugar moiety.

    Substitution: Nucleophilic substitution reactions can occur at the uracil base or the sugar moiety.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles such as amines and thiols can be used in substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield uracil derivatives with additional oxygen-containing functional groups, while reduction may produce dihydroxy derivatives.

Scientific Research Applications

1-beta-D-Xylofuranosyluracil has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-beta-D-Xylofuranosyluracil involves its incorporation into nucleic acids, where it can inhibit the activity of polymerases and other enzymes involved in DNA and RNA synthesis. This inhibition can lead to the disruption of cellular processes such as replication and transcription, ultimately resulting in cell death or the inhibition of viral replication .

Comparison with Similar Compounds

    1-beta-D-Arabinofuranosyluracil: Similar in structure but with an arabinose sugar instead of xylose.

    1-beta-D-Ribofuranosyluracil: Contains a ribose sugar instead of xylose.

    1-beta-D-Glucopyranosyluracil: Features a glucose sugar moiety.

Uniqueness: 1-beta-D-Xylofuranosyluracil is unique due to its xylofuranose sugar, which imparts distinct biochemical properties compared to other nucleoside analogs. This uniqueness allows it to interact differently with enzymes and nucleic acids, making it a valuable tool in research and potential therapeutic applications .

Properties

IUPAC Name

1-[(2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O6/c12-3-4-6(14)7(15)8(17-4)11-2-1-5(13)10-9(11)16/h1-2,4,6-8,12,14-15H,3H2,(H,10,13,16)/t4-,6+,7-,8-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DRTQHJPVMGBUCF-PXBUCIJWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(C(=O)NC1=O)C2C(C(C(O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(C(=O)NC1=O)[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12N2O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-beta-D-Xylofuranosyluracil
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1-beta-D-Xylofuranosyluracil
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Reactant of Route 4
1-beta-D-Xylofuranosyluracil
Reactant of Route 5
1-beta-D-Xylofuranosyluracil
Reactant of Route 6
1-beta-D-Xylofuranosyluracil

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